molecular formula C10H7N3O4 B2448088 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid CAS No. 4315-71-3

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No. B2448088
CAS RN: 4315-71-3
M. Wt: 233.183
InChI Key: PJHXQEHYVTVKOF-UHFFFAOYSA-N
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Description

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid, commonly referred to as 3,5-DTPCA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments, from biochemical and physiological studies to synthetic organic chemistry. 3,5-DTPCA has been widely studied in recent years due to its potential for use in drug development and other medical applications.

Scientific Research Applications

Chemical Reactivity and Derivative Formation

  • 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid and its derivatives show interesting reactivity with organomagnesium halides. This reactivity is useful in synthesizing various compounds, such as those with structures similar to compounds 10, 11, 12a, and 12b (Mustafa, Mansour, & Zaher, 1971).

Synthesis and Structural Analysis

  • The compound is significant in the synthesis and structural elucidation of various molecules. For instance, an impurity in diclazutil was synthesized from triazine carboxylic acid and ethanol under acid catalysis, highlighting its role in enhancing the quality of diclazuril (Hou Zhongke, 2011).

Applications in Heterocyclic Chemistry

  • Triazine derivatives, including 3,5-dioxo variants, are pivotal in the field of heterocyclic chemistry. They are used to create nucleoside derivatives and undergo reactions with various agents to form new structures, demonstrating their versatility in synthetic chemistry (Mansoub, Ibrahim, & Eid, 1976).

Role in Thermal Decomposition Studies

  • The thermal behavior of triazine derivatives, including the 3,5-dioxo-2-phenyl variant, has been studied, providing insights into their stability and decomposition products. This is crucial for understanding their behavior under various conditions and applications in materials science (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Exploration in Medicinal Chemistry

  • While focusing on non-drug-related aspects, it's important to note that derivatives of this compound have been explored for potential medicinal applications, such as antineoplastic activity, although some studies have found them to be inactive against certain types of cancer (Ibrahim el-SA et al., 1979).

properties

IUPAC Name

3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-8-7(9(15)16)12-13(10(17)11-8)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,11,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHXQEHYVTVKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

CAS RN

4315-71-3
Record name 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
F Zálešák, J Slouka, J Stýskala - Molecules, 2019 - mdpi.com
A simple general synthesis of 1-aryl-6-azaisocytosine-5-carbonitriles 4 is described. This method is based on coupling diazonium salts with cyanoacetylcyanamide 2 and then …
Number of citations: 2 www.mdpi.com

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